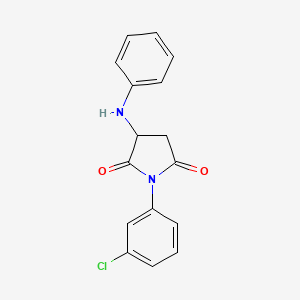
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxyurea-based histone deacetylase (HDAC) inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
Mécanisme D'action
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which in turn promotes the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation. In addition, this compound has also been shown to inhibit the activity of other non-histone proteins, including transcription factors, cytokines, and growth factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific disease or condition being treated. In cancer, for example, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In viral infections, it has been found to inhibit viral replication by interfering with viral gene expression. In neurological disorders, it has been shown to have neuroprotective effects by promoting the survival of neurons and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione is its relatively simple synthesis process and low cost compared to other HDAC inhibitors. In addition, it has been shown to have a broad range of pharmacological effects, making it a potentially useful tool in various research fields. However, one of the limitations of this compound is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for the research and development of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione. One area of interest is the identification of novel analogs with improved potency and selectivity for specific HDAC isoforms. Another area of interest is the investigation of the potential therapeutic applications of this compound in combination with other drugs or therapies. Finally, the development of more efficient and scalable synthesis methods for this compound and its analogs could also be an area of focus.
Méthodes De Synthèse
The synthesis of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione involves the reaction of 3-chloroaniline with ethyl acetoacetate to form 3-anilino-2,5-pyrrolidinedione. This intermediate is then reacted with hydroxylamine hydrochloride to yield this compound. The overall synthesis process is relatively simple and can be carried out in a few steps with moderate yields.
Applications De Recherche Scientifique
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, especially cancer. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In addition, it has also been found to have anti-inflammatory, antiviral, and neuroprotective effects.
Propriétés
IUPAC Name |
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(19)21)18-12-6-2-1-3-7-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKWWSGLJRGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

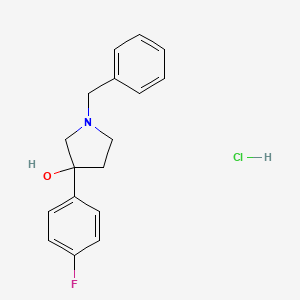
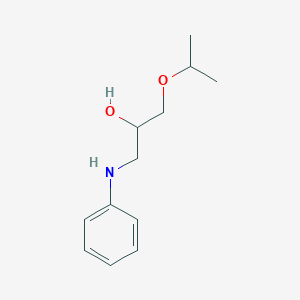
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)
![6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4986417.png)
![1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4986423.png)
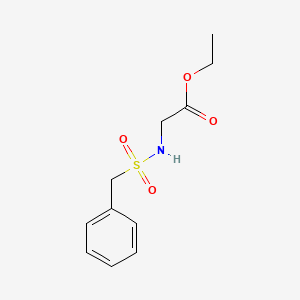
![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
![3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)
![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![methyl N-{[(4-fluorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4986453.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
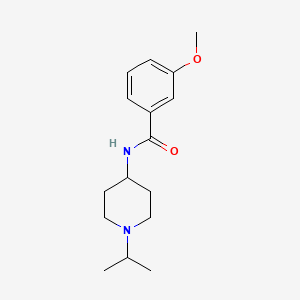
![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4986481.png)
![N-[2-(3-fluorophenyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4986488.png)